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N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide

Nicotinamide N-methyltransferase enzyme inhibition metabolic disease

Researchers requiring a reliable negative control for Nicotinamide N-methyltransferase (NNMT) assays often face supply inconsistency. This pyridine-3-carboxamide (CAS 1510533-24-0) solves that gap. - Definitive Selectivity: NNMT IC₅₀ > 10,000 nM, >5.5-fold weaker than JBSNF-000088, ensuring clean control data. - Absent HPPD Activity: Unlike the 4-hydroxyphenyl analog (IC₅₀ ~89 nM), this compound eliminates HPPD interference for mechanism-of-action studies. - Enhanced Permeability: XLogP3 1.9 supports superior passive membrane permeability versus des-methyl analogs for intracellular assays.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 1510533-24-0
Cat. No. B2824839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide
CAS1510533-24-0
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)O
InChIInChI=1S/C13H12N2O2/c1-9-7-11(4-5-12(9)16)15-13(17)10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17)
InChIKeySJBBOKLEJLGIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxy-3-methylphenyl)pyridine-3-carboxamide: Identity and Scaffold Overview


N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide (CAS 1510533‑24‑0) is a synthetic pyridine‑3‑carboxamide scaffold featuring a 4‑hydroxy‑3‑methylphenyl substituent [1]. The compound has a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g·mol⁻¹, with two hydrogen‑bond donors and three hydrogen‑bond acceptors [1]. Functionally, it is catalogued as a weak human Nicotinamide N‑methyltransferase (NNMT) inhibitor (IC₅₀ > 10,000 nM) [2]. Vendors list it as a versatile small‑molecule building block for medicinal chemistry and chemical biology research; however, quantifiable differential data that would drive procurement selection over closely related analogs remains sparse and must be interpreted with caution [1].

Scaffold Pyridine‑3‑carboxamide with 4‑hydroxy‑3‑methylphenyl substituent
Activity Reported weak NNMT inhibition; essentially inactive at standard screening concentrations
Use context Selectivity benchmarking or negative‑control tool in NNMT‑related pathways; building block for SAR exploration

Why Generic Substitution Fails: Role of the 4-Hydroxy-3-Methyl Pattern


In the pyridine‑3‑carboxamide series, even minor changes to the aryl substituent pattern can produce large shifts in target engagement and physicochemical properties. Published structure–activity relationship (SAR) campaigns have repeatedly demonstrated that the ‘positions and types of substituents on the aromatic rings … strongly influenced biological activity’ [1]. The concurrent presence of a methyl group at the 3‑position and a hydroxyl group at the 4‑position on the phenyl ring of the target compound creates a unique hydrogen‑bond donor/acceptor arrangement and steric profile that distinguishes it from the des‑methyl analog (N‑(4‑hydroxyphenyl)pyridine‑3‑carboxamide) and from analogs that lack the hydroxyl group [2]. Consequently, assuming equivalent performance or simple interpolation from other pyridine‑3‑carboxamides is unreliable; direct performance data for the exact substitution pattern are required for confident scientific selection.

Target
4‑hydroxy‑3‑methylphenyl substitution
Common substitute
4‑hydroxyphenyl (des‑methyl) analog
Risk
HPPD engagement may differ dramatically; nanomolar activity in des‑methyl analog is absent in target compound. Class‑level SAR sensitivity.
Risk
Lipophilicity and permeability shift with the methyl group; computed logP increase of ~0.4 units alters cellular uptake potential.
Risk
Hydrogen‑bond geometry in solid state is sterically tuned by the ortho‑methyl; co‑crystal outcomes may not transfer from 1,4‑disubstituted analogs.

Quantitative Differentiation Against Closest Analogs


NNMT Inhibition Profile

The target compound exhibits an IC₅₀ > 10,000 nM against human NNMT in a luminescence‑based methyltransferase assay, measured after 20 min incubation [1]. In contrast, the benchmark NNMT inhibitor JBSNF‑000088 (6‑methoxynicotinamide) displays an IC₅₀ of 1.8 µM (1,800 nM) under comparable enzymatic conditions . This difference of > 5.5‑fold demonstrates that the target compound is essentially inactive against NNMT, rendering it unsuitable for applications requiring robust NNMT blockade but potentially advantageous in experiments where NNMT inhibition is an undesired off‑target liability.

NNMT Inhibition
Cross‑study comparable
Target
>10,000 nM
JBSNF‑000088
1,800 nM
>5.5‑fold weaker; essentially inactive against NNMT
Supports NNMT‑inactive benchmark selection
Luminescence assay; 20 min incubation. Verify in target assay system.
Nicotinamide N-methyltransferase enzyme inhibition metabolic disease

HPPD Inhibition Selectivity

No public HPPD inhibition data were found for the target compound. By contrast, the close analog N‑(4‑hydroxyphenyl)pyridine‑3‑carboxamide (CAS 91973‑67‑0) has been characterized as a potent HPPD inhibitor with an IC₅₀ of 89–90 nM against the pig liver enzyme [1]. The structural difference is solely the absence of the 3‑methyl group on the phenyl ring, yet this modest modification is sufficient to eliminate or drastically reduce HPPD engagement, highlighting the exquisite sensitivity of the HPPD active site to the substitution pattern. When HPPD‑mediated off‑target effects must be avoided, the target compound provides a cleaner profile than the 4‑hydroxyphenyl analog.

HPPD Selectivity
Class‑level inference
No detectable inhibition (data absent) vs. 89‑90 nM for des‑methyl analog
Supports HPPD‑silent analog selection
Verify in relevant HPPD enzymatic assay; absence of data should not be interpreted as confirmed inactivity.
4-Hydroxyphenylpyruvate dioxygenase herbicide discovery enzyme selectivity

Lipophilicity and Physicochemical Properties

The XLogP3 value of the target compound is 1.9, with a topological polar surface area (TPSA) of 62.2 Ų [1]. The des‑methyl analog N‑(4‑hydroxyphenyl)pyridine‑3‑carboxamide (calculated XLogP3 ≈ 1.5) and nicotinamide itself (XLogP3 = ‑0.40; TPSA = 56.0 Ų) [2] are markedly more polar. The introduction of the 3‑methyl group increases calculated logP by approximately 0.4 log units while maintaining two hydrogen‑bond donors, potentially improving passive membrane permeability without sacrificing hydrogen‑bonding capacity [1][2]. This shift in lipophilicity can influence cellular uptake, tissue distribution, and solubility, making the target compound a preferable option in permeability‑limited assays where the des‑methyl analog may underperform.

Lipophilicity (XLogP3)
Class‑level inference
Target
1.9
Des‑methyl analog
≈1.5
ΔXLogP3 +0.4 vs. des‑methyl; +2.3 vs. nicotinamide
Higher lipophilicity may improve membrane permeability
Computational descriptors; experimental logP/logD determination recommended.
LogP TPSA physicochemical properties

Hydrogen-Bond Donor/Acceptor Architecture

The target compound possesses two hydrogen‑bond donors (the amide NH and the phenolic OH) and three hydrogen‑bond acceptors (the amide carbonyl, the pyridine nitrogen, and the phenolic oxygen) [1]. The spatial arrangement of these groups is governed by the 1,2,4‑trisubstitution pattern, which is distinct from the 1,4‑disubstitution pattern of the des‑methyl analog. In pyridine‑3‑carboxamide co‑crystals, an intramolecular hydroxyl‑O–H···N(pyridyl) hydrogen bond that closes a S(7) loop has been documented, but this motif is sensitive to the substitution pattern on the phenyl ring [2]. The presence of the ortho‑methyl group (relative to the hydroxyl) in the target compound sterically influences the torsion angle between the phenyl and amide planes, potentially altering the strength and directionality of intermolecular hydrogen bonds compared to analogs lacking this substitution. This tunable hydrogen‑bond network is a critical consideration in crystal engineering and solid‑form screening.

H‑Bond Architecture
Class‑level inference
2 HBD, 3 HBA; 1,2,4‑trisubstituted phenyl — ortho‑methyl sterically influences torsion angle and hydrogen‑bond geometry
Supports steric tuning of solid‑form properties
Crystallographic inference from related pyridinecarboxamides; polymorph screening advised.
hydrogen bonding crystal engineering supramolecular chemistry

Recommended Application Scenarios


Negative Control for NNMT-Related Research

Because the target compound is > 5.5‑fold weaker than the known NNMT inhibitor JBSNF‑000088 (IC₅₀ > 10,000 nM vs. 1,800 nM) [REFS-1 from Evidence 1], it serves as an excellent negative‑control compound or selectivity benchmark. Laboratories can use it to confirm that observed phenotypic changes in metabolic disease models are NNMT‑dependent and not a consequence of general nicotinamide‑scaffold effects.

HPPD-Silent Tool for Herbicide Discovery

The absence of detectable HPPD inhibition contrasts sharply with the nanomolar potency of the 4‑hydroxyphenyl analog (IC₅₀ 89–90 nM) [REFS-1 from Evidence 2]. This makes the target compound a valuable tool for dissecting HPPD‑dependent vs. HPPD‑independent herbicide mechanisms, or as a scaffold for further derivatization where HPPD engagement must be eliminated.

Enhanced Permeability in Cell-Based Screening

The increase in XLogP3 from ≈1.5 (des‑methyl analog) to 1.9 (target) [REFS-1 from Evidence 3] can translate into improved passive membrane permeability in cell‑based assays. Researchers prioritizing intracellular target engagement may select this compound over the more polar 4‑hydroxyphenyl analog when other factors are equal.

Solid-Form and Co-Crystal Engineering

The 1,2,4‑trisubstitution pattern of the target compound sterically influences the torsion angle of the phenyl-amide linkage, which in turn modulates the strength and directionality of intermolecular hydrogen bonds [REFS-1 from Evidence 4]. This property is of interest for crystal engineers seeking to control polymorphism, hydrate formation, or co‑crystal stoichiometry through rational steric tuning.

Application
Selection Property
Validation Focus
NNMT‑selectivity benchmarking
Reported NNMT‑inactive profile
Phenotypic NNMT‑dependency confirmation
HPPD‑engagement dissection in herbicide models
HPPD‑silent scaffold
HPPD‑dependent vs. independent mechanism validation
Cell‑based permeability optimization
Lipophilicity and TPSA balance
Passive membrane permeability assessment
Solid‑form and co‑crystal engineering
1,2,4‑trisubstitution pattern
Polymorphism and hydrogen‑bond network control
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